2-吡啶基溴化镁

描述

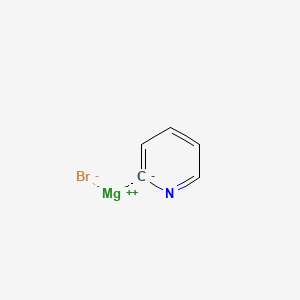

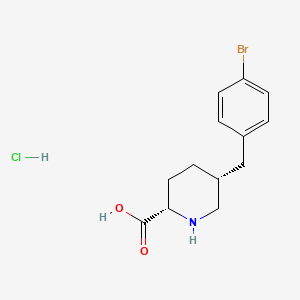

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It is used as a reagent for the synthesis of various compounds .

Synthesis Analysis

2-Pyridylmagnesium bromide can be synthesized by treating 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C, followed by the addition of aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75°C .Molecular Structure Analysis

The molecular formula of 2-Pyridylmagnesium bromide is C5H4BrMgN . Its InChI code is 1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q;;+1/p-1 .Chemical Reactions Analysis

The reaction of 2-Pyridylmagnesium bromide involves the formation of 3,4-pyridynes, which are highly reactive intermediates . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridylmagnesium bromide is 182.3 g/mol . It is typically stored in a refrigerator and shipped at room temperature .科学研究应用

吡啶衍生物的合成

2-吡啶基溴化镁用于合成各种吡啶衍生物。例如,2-溴吡啶与镁反应,形成吡啶基溴化镁,然后与苯乙酮、二苯甲酮或苯甲酸乙酯反应,分别形成苯甲基-(2-吡啶基)-甲醇、二苯基-(2-吡啶基)-甲醇或苯基-双-(2-吡啶基)-甲醇 (Proost & Wibaut, 1940)。

吡啶-N-氧化物衍生物的合成

2-吡啶基溴化镁还参与吡啶-N-氧化物衍生物的合成。例如,2-甲氧基苯基溴化镁与 2-硝基吡啶-N-氧化物反应并脱甲基,生成 2-(2'-羟基苯基)吡啶-N-氧化物,然后进行热脱氧化 (Antkowiak & Gessner, 1984)。

吡啶碲和吡啶硒化合物的合成

2-吡啶基溴化镁用于合成吡啶碲和吡啶硒化合物。这些化合物的单锅合成涉及与异丙基溴化镁进行选择性溴-镁交换,产生各种吡啶碲化镁氯化物,随后用卤代烷基处理后生成二吡啶二碲化物或硒化物 (Bhasin, Arora, Klapötke, & Crawford, 2004)。

功能化吡啶的制备

使用 2-吡啶基溴化镁制备功能化吡啶。通过用异丙基溴化镁处理,溴吡啶在室温下转化为相应的吡啶基氯化镁,然后这些格氏试剂被各种亲电试剂猝灭 (Trécourt, Breton, Bonnet, Mongin, Marsais, & Quéguiner, 1999)。

吲哚和吡咯并[2,1‐b]唑的合成

2-吡啶基溴化镁在吲哚和吡咯并[2,1-b]唑的合成中发挥重要作用。这是通过使用三(烷基硫代)环丙烯基阳离子作为三碳结构单元与 2-锂代氮杂唑反应来实现的 (Kojima, Yamamoto, Kinoshita, & Inoue, 1992)。

2-(芳酰基)吡啶的合成

衍生自 2-吡啶基溴化镁的 2-吡啶基氯化镁与 N,N-二烷基芳酰胺反应,得到 2-(芳酰基)吡啶。该工艺显示出高收率、高纯度和比碳腈对应物更高的优先反应性 (Rao, Swamy, Kumar, & Reddy, 2009)。

安全和危害

未来方向

作用机制

Target of Action

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It primarily targets various chemical reactions as a reagent, particularly in the synthesis of nitro compounds and heterocycles .

Biochemical Pathways

The specific biochemical pathways affected by 2-Pyridylmagnesium bromide depend on the particular reaction it is used in. For instance, it can be used to synthesize pyridazines from β-unsaturated aldehydes , or to synthesize sulfoxides from aryl chlorides . Each of these reactions involves different biochemical pathways.

Result of Action

The result of 2-Pyridylmagnesium bromide’s action is the formation of new organic compounds. For example, it can help synthesize pyridazines from β-unsaturated aldehydes , or sulfoxides from aryl chlorides . The exact molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of 2-Pyridylmagnesium bromide can be influenced by various environmental factors. For instance, the presence of water or certain functional groups in the reaction environment can interfere with its reactivity. Additionally, like all Grignard reagents, it is sensitive to air and moisture, and thus must be handled under an inert atmosphere .

属性

IUPAC Name |

magnesium;2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJECZOAMLZFBIN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=N[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 2-Pyridylmagnesium bromide highlighted in these studies?

A1: 2-Pyridylmagnesium bromide serves as a key building block in synthesizing indolizines and pyrrolo[2,1-b]azoles. This is achieved through its reaction with tris(alkylthio)cyclopropenyl cations, which act as a three-carbon building block. [, , , ]

Q2: Can you provide a specific example of a reaction involving 2-Pyridylmagnesium bromide and its outcome?

A2: Reacting 2-Pyridylmagnesium bromide with tris(isopropylthio)cyclopropenylium perchlorate in dry tetrahydrofuran at room temperature yields 1,2,3-tris(isopropylthio)indolizine in high yield. []

Q3: Are there alternative reagents to 2-Pyridylmagnesium bromide in these reactions?

A3: Yes, research indicates that 2-lithioazoles can be used instead of 2-Pyridylmagnesium bromide to react with tris(alkylthio)cyclopropenyl cations and produce pyrrolo[2,1-b]azoles. []

Q4: Beyond indolizines and pyrrolo[2,1-b]azoles, what other applications does 2-Pyridylmagnesium bromide have in organic synthesis?

A4: Research demonstrates the successful synthesis of 2-allylpyridine and 2,6-diallylpyridine using 2-Pyridylmagnesium bromide (and pyridenyl-2,6-bis-magnesium bromide) by reacting them with allyl bromide. []

Q5: Have researchers encountered any challenges when utilizing 2-Pyridylmagnesium bromide in synthesis?

A5: While not directly related to the success of the aforementioned reactions, attempts to synthesize di(2-pyridyl)cyclopropenone using routes similar to diphenylcyclopropenone, which likely involved 2-Pyridylmagnesium bromide, were unsuccessful. [] This suggests potential limitations or unexplored reaction pathways with this reagent.

Q6: Where can I find more information about the spectroscopic characterization of compounds synthesized using 2-Pyridylmagnesium bromide?

A6: While the provided abstracts don't delve into detailed spectroscopic data, the full research articles likely contain information on NMR, IR, and possibly mass spectrometry data for the synthesized compounds. Refer to the cited articles for a comprehensive analysis. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)